molecular formula C14H23NO2S2 B3499498 N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide

N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide

Cat. No. B3499498
M. Wt: 301.5 g/mol
InChI Key: QLZMLMXXSPRSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide, also known as IBMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBMS is a sulfonamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide has been shown to inhibit the activation of NF-κB and reduce the expression of downstream pro-inflammatory cytokines. N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activation of the MAPK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, reduction of oxidative stress, and induction of cell cycle arrest and apoptosis in cancer cells. In addition, N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide has been shown to have antidiabetic and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide in laboratory experiments is its relatively low toxicity compared to other sulfonamide derivatives. N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide has also been shown to be stable under various conditions and can be easily synthesized using various methods. However, one limitation of using N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide research, including its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Future studies could also focus on the optimization of N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide synthesis methods and the development of more efficient and effective drug delivery systems. In addition, further research is needed to fully understand the mechanism of action of N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide and its potential interactions with other signaling pathways.

Scientific Research Applications

N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In addition, N-(1-isopropyl-2-methylpropyl)-4-(methylthio)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S2/c1-10(2)14(11(3)4)15-19(16,17)13-8-6-12(18-5)7-9-13/h6-11,14-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZMLMXXSPRSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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